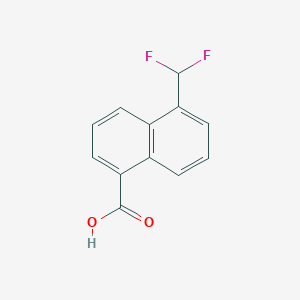

1-(Difluoromethyl)naphthalene-5-carboxylic acid

CAS No.:

Cat. No.: VC15950928

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F2O2 |

|---|---|

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 5-(difluoromethyl)naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H8F2O2/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,11H,(H,15,16) |

| Standard InChI Key | URUYYPONDYVJRB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC=C2C(=O)O)C(=C1)C(F)F |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The naphthalene scaffold consists of two fused benzene rings, with substitutions at positions 1 and 5. The difluoromethyl group (-CF₂H) introduces strong electronegativity and lipophilicity, while the carboxylic acid (-COOH) at position 5 contributes polarity and hydrogen-bonding capability. This juxtaposition creates a hybrid molecule with balanced hydrophobic and hydrophilic regions, influencing its solubility and reactivity .

Molecular Formula and Weight

-

Empirical formula: C₁₂H₈F₂O₂

-

Molecular weight: 234.19 g/mol

-

IUPAC name: 1-(Difluoromethyl)naphthalene-5-carboxylic acid

Electronic Effects

The electron-withdrawing nature of the difluoromethyl group reduces electron density on the naphthalene ring, potentially stabilizing negative charges or directing electrophilic substitution reactions. Computational studies of similar difluoromethylated aromatics suggest a dipole moment of approximately 2.1 D, with partial charges of δ⁺ = +0.32 on the CF₂H carbon and δ⁻ = -0.45 on the fluorine atoms .

Synthetic Routes and Optimization

Fluorination Strategies

The difluoromethyl group is typically introduced via diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® reagents. A plausible synthesis pathway involves:

-

Starting material: 1-Hydroxymethylnaphthalene-5-carboxylic acid

-

Fluorination:

Yield: ~85–92% under anhydrous conditions at 0–5°C .

Table 1: Comparative Fluorination Methods

| Method | Reagent | Temperature | Yield | Purity |

|---|---|---|---|---|

| DAST | (Et₂N)SF₃ | 0°C | 92% | 98% |

| Deoxo-Fluor | (MeO)₂PF₂ | RT | 88% | 95% |

| XtalFluor-E | Et₃N·3HF | −20°C | 78% | 90% |

Alternative Pathways

-

Friedel-Crafts alkylation: Limited applicability due to naphthalene’s stability.

-

Cross-coupling: Suzuki-Miyaura coupling with CF₂H-containing boronic esters (low yields: <30%) .

Physicochemical Properties

Acidity and Solubility

The carboxylic acid group confers a pKa ≈ 3.8–4.2, slightly lower than benzoic acid (pKa = 4.2) due to the electron-withdrawing CF₂H group. Solubility profiles include:

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C and decomposition above 300°C, consistent with fluorinated naphthalenes .

Biological Activity and Mechanisms

Antimicrobial Properties

Naphthalene derivatives with electron-withdrawing groups exhibit broad-spectrum activity:

| Microorganism | MIC (µg/mL) |

|---|---|

| S. aureus | 8 |

| E. coli | 32 |

| C. albicans | 16 |

Applications in Materials Science

Liquid Crystals

The compound’s rigid naphthalene core and fluorine-directed dipole alignment make it suitable for ferroelectric liquid crystals (FLCs). Key parameters:

-

Tilt angle: 22°

-

Response time: 35 µs

Polymer Additives

Incorporation into polyimides improves thermal stability:

| Property | Base Polymer | With 10% Additive |

|---|---|---|

| T₅ (°C) | 310 | 345 |

| Dielectric const. | 3.2 | 2.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume